ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of nitro groups at positions 3 and 4 of the pyrazole ring, a methyl group at position 5, and an ethyl acetate moiety attached to the nitrogen atom at position 1. The compound’s molecular formula is C8H10N4O6, and it has a molecular weight of 258.19 g/mol .
Preparation Methods
The synthesis of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate typically involves the nitration of a precursor pyrazole compound. One common method includes the reaction of 5-methyl-1H-pyrazole with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at positions 3 and 4. The resulting dinitropyrazole is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product .
Chemical Reactions Analysis
Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Scientific Research Applications
Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its nitro groups make it a valuable building block for the preparation of various derivatives.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of high-energy materials and explosives due to its nitro groups, which contribute to its energetic properties
Mechanism of Action
The mechanism of action of ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. Additionally, the compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate can be compared with other nitropyrazole derivatives, such as:
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound also contains nitro groups and a pyrazole ring but differs in its bicyclic structure and the presence of amino groups.
N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: This compound features a tetrazole ring in addition to the nitropyrazole moiety, making it a high-energy material with different thermal stability and sensitivity properties.
Properties
IUPAC Name |
ethyl 2-(5-methyl-3,4-dinitropyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O6/c1-3-18-6(13)4-10-5(2)7(11(14)15)8(9-10)12(16)17/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTWXNBHZSAWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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